Cy3 amine

Description

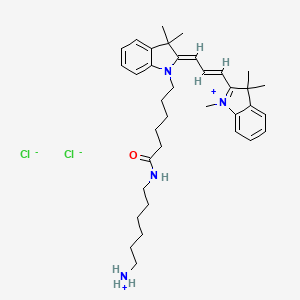

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H52Cl2N4O |

|---|---|

Molecular Weight |

627.7 g/mol |

IUPAC Name |

6-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |

InChI |

InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H |

InChI Key |

VYQVCEXMTWTAMW-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Cy3 Amine: A Comprehensive Technical Guide for Researchers

An in-depth examination of the fluorescent dye, its properties, and its applications in bioconjugation for advanced research and drug development.

Introduction

Cy3 amine is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright orange-red emission.[1] It is a derivative of the Cy3 dye that has been functionalized with a primary amine group. This amine group serves as a reactive handle, allowing for the covalent attachment of the dye to various biomolecules.[2] The inherent photostability and high quantum yield of the Cy3 fluorophore make this compound an invaluable tool in a multitude of life science applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and drug delivery systems.[1][3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and a summary of its key applications.

Physicochemical and Spectroscopic Properties

The utility of this compound in fluorescence-based applications is dictated by its distinct chemical and spectral characteristics. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C36H52Cl2N4O | [4] |

| Molecular Weight | 627.7 g/mol | [4] |

| Excitation Maximum (λex) | ~555 nm | [5] |

| Emission Maximum (λem) | ~570 - 572 nm | [5] |

| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | 0.31 | |

| Solubility | Water, DMSO, DMF | [5] |

| Storage Conditions | -20°C, protected from light and moisture | [5] |

Bioconjugation Chemistry

The primary amine group of this compound allows for its covalent linkage to various functional groups on biomolecules. The most common conjugation strategies involve the formation of stable amide bonds with carboxylic acids or activated esters.

Reaction with Activated Esters (e.g., NHS Esters)

N-hydroxysuccinimide (NHS) esters are widely used to label proteins and other amine-containing molecules. The primary amine of this compound can react with an NHS ester-functionalized biomolecule to form a stable amide bond.

Reaction with Carboxylic Acids via EDC/Sulfo-NHS Chemistry

For biomolecules containing carboxylic acid groups (e.g., on the surface of nanoparticles or certain proteins), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) is used to facilitate the conjugation to this compound. EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with Sulfo-NHS to form a more stable amine-reactive Sulfo-NHS ester, which subsequently reacts with the amine group of this compound to form a stable amide bond. This two-step process improves the efficiency and stability of the conjugation reaction in aqueous solutions.

Caption: EDC/Sulfo-NHS reaction mechanism for conjugating this compound to a carboxylated biomolecule.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to proteins (specifically antibodies) and carboxylated nanoparticles. Optimization may be required for specific applications.

Protocol: Labeling of IgG Antibodies with this compound using EDC/Sulfo-NHS

This protocol details the covalent attachment of this compound to the carboxylic acid residues of an IgG antibody.

Materials:

-

IgG Antibody (in a buffer free of amines and carboxyls, e.g., MES buffer)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous DMSO or DMF

Procedure:

-

Antibody Preparation:

-

Dissolve the IgG antibody in Activation Buffer to a final concentration of 2-10 mg/mL.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

-

-

Activation of Antibody Carboxyl Groups:

-

Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the activated antibody solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching of Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unconjugated this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the colored fractions containing the Cy3-labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).

-

Caption: A typical experimental workflow for labeling an antibody with this compound.

Applications in Research and Drug Development

The bright and stable fluorescence of Cy3 makes it a versatile label for a wide range of biological applications.

-

Immunofluorescence: Cy3-labeled antibodies are extensively used to visualize the localization of specific proteins within fixed and permeabilized cells and tissues.

-

Fluorescence In Situ Hybridization (FISH): Cy3-labeled oligonucleotide probes are employed to detect specific DNA or RNA sequences within cells, enabling the study of chromosome abnormalities and gene expression patterns.[1]

-

Flow Cytometry: Cells labeled with Cy3-conjugated antibodies can be identified and quantified using flow cytometry.

-

Förster Resonance Energy Transfer (FRET): Cy3 can serve as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes in real-time.

-

Drug Delivery and Imaging: this compound can be conjugated to nanoparticles, liposomes, or drug molecules to track their biodistribution and cellular uptake in vitro and in vivo.[1]

Conclusion

This compound is a robust and versatile fluorescent probe with broad applicability in biological research and drug development. Its well-defined chemical properties, high fluorescence quantum yield, and straightforward conjugation chemistry make it an excellent choice for labeling a wide variety of biomolecules. The detailed protocols and technical information provided in this guide are intended to facilitate the successful implementation of this compound in various experimental settings, ultimately enabling researchers to gain deeper insights into complex biological processes.

References

An In-depth Technical Guide to Cy3 Amine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3 amine is a fluorescent dye belonging to the cyanine (B1664457) family, widely recognized for its utility in biological and biomedical research.[1][2] Its bright orange-red fluorescence, environmental stability, and reactive primary amine group make it an invaluable tool for labeling a diverse range of biomolecules, including proteins, peptides, and nucleic acids.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with detailed experimental protocols and illustrative diagrams to support researchers in their experimental design and execution.

Core Chemical Structure and Properties

This compound is characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings.[2] The presence of a primary amine group provides a reactive handle for covalent attachment to various functional groups on target biomolecules.[1]

Physicochemical and Spectral Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Molecular Formula | C36H52Cl2N4O | [3] |

| Molecular Weight | ~627.7 g/mol | [3] |

| Excitation Maximum (λex) | ~555 nm | [1] |

| Emission Maximum (λem) | ~570 nm | [1] |

| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield | 0.31 | [3] |

| Solubility | Water, DMSO, DMF | [1] |

| pH Sensitivity | Relatively insensitive from pH 4 to 10 | [1] |

Synthesis of this compound

The synthesis of cyanine dyes, including this compound, is a multi-step process that is typically performed by specialized chemical suppliers. The general approach involves the condensation of two heterocyclic precursors with a polymethine-chain precursor.[3][4] A modular approach is often employed where functional groups, such as the amine group, are introduced in the later stages of the synthesis to avoid degradation during the high-temperature condensation steps.[4] While detailed, step-by-step synthesis protocols are proprietary and not widely published, the general synthetic schemes can be found in the organic chemistry literature.[3][4]

Experimental Protocols

The primary amine group of this compound is a versatile reactive moiety that can be conjugated to various functional groups. A common application is its reaction with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.[5] This section provides detailed protocols for labeling proteins and oligonucleotides.

Protein Labeling with Cy3 NHS Ester

This protocol outlines the steps for conjugating an amine-reactive Cy3 NHS ester to primary amines on a protein.

Materials:

-

Protein of interest (in an amine-free buffer like PBS)

-

Cy3 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 2-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer before labeling.[6]

-

-

Prepare the Dye Stock Solution:

-

Dissolve the Cy3 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

-

Labeling Reaction:

-

While gently stirring, add the dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the Cy3-labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute will be the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for Cy3).

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and Cy3.

-

Oligonucleotide Labeling with Amine-Modified Oligonucleotides

This protocol describes the labeling of an amine-modified oligonucleotide with a Cy3 NHS ester.

Materials:

-

5'-amine-modified oligonucleotide

-

Cy3 NHS ester

-

0.1 M Sodium carbonate/bicarbonate buffer, pH 9.0

-

Anhydrous DMF or DMSO

-

3 M Sodium acetate, pH 5.2

-

Nuclease-free water

Procedure:

-

Prepare the Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in nuclease-free water.

-

-

Prepare the Dye Stock Solution:

-

Dissolve the Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

-

Labeling Reaction:

-

Combine the oligonucleotide, sodium carbonate/bicarbonate buffer, and the Cy3 NHS ester solution.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification of the Labeled Oligonucleotide:

-

Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend in nuclease-free water.

-

Alternatively, the labeled oligonucleotide can be purified by HPLC.

-

Applications and Visualized Workflows

This compound and its conjugates are utilized in a wide array of applications in research and drug development. The following sections describe some key applications and provide diagrams to illustrate the experimental workflows.

Immunofluorescence (IF)

Cy3-labeled antibodies are extensively used in immunofluorescence to visualize the localization of specific proteins within cells and tissues.[7]

Caption: Immunofluorescence Staining Workflow.

Förster Resonance Energy Transfer (FRET)

Cy3 is a popular donor fluorophore in FRET experiments, often paired with Cy5 as the acceptor, to study molecular interactions and conformational changes.[8][9][10] FRET is a non-radiative energy transfer process that occurs when two fluorophores are in close proximity (typically 1-10 nm).[8]

Caption: Principle of FRET between Cy3 and Cy5.

Drug Delivery and Bioimaging

Cy3 can be conjugated to nanoparticles or drug delivery vehicles to track their biodistribution and cellular uptake using fluorescence imaging.[11][12]

Caption: Workflow for Drug Delivery Tracking.

Conclusion

This compound is a robust and versatile fluorescent probe with a wide range of applications in modern biological research and drug development. Its well-characterized spectral properties, coupled with its reactive amine functionality, provide a reliable platform for the fluorescent labeling of biomolecules. The detailed protocols and illustrative workflows presented in this guide are intended to equip researchers with the necessary information to effectively incorporate this compound into their experimental designs, ultimately facilitating new discoveries in cellular biology, molecular interactions, and therapeutic delivery.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyanine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]

- 8. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescent Multifunctional Organic Nanoparticles for Drug Delivery and Bioimaging: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cy3 Amine: A Technical Guide to Quantum Yield and Extinction Coefficient

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Cy3 amine, a widely used fluorescent dye in biological research and drug development. This document details its quantum yield and extinction coefficient, outlines the experimental protocols for their determination, and presents a generalized workflow for these measurements.

Core Photophysical Properties of this compound

Cyanine (B1664457) 3 (Cy3) amine is a reactive fluorescent dye belonging to the cyanine family, characterized by its bright orange fluorescence.[1][2] Its utility in labeling biomolecules such as antibodies, peptides, and proteins stems from its free amine group, which can be conjugated to various functional groups.[1][2][3] The photophysical parameters of this compound, specifically its quantum yield and extinction coefficient, are critical for quantitative fluorescence applications.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of this compound.

| Property | Value | Units |

| Excitation Maximum (λ_ex) | 555 | nm |

| Emission Maximum (λ_em) | 570 | nm |

| Molar Extinction Coefficient (ε) | 150,000 | cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ_f) | 0.31 | dimensionless |

Note: These values are representative and can be influenced by the solvent, pH, and conjugation to other molecules.[1][3][4]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is essential for the reliable application of this compound in quantitative assays. The following sections detail the standard methodologies for measuring these parameters.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[5]

Methodology:

-

Preparation of a Stock Solution: A concentrated stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a suitable solvent (e.g., water, DMSO, DMF).[1][3]

-

Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution.

-

Spectrophotometric Measurement: The absorbance of each dilution is measured at the maximum absorption wavelength (λ_max), which is approximately 555 nm for this compound, using a spectrophotometer.[1][3][4]

-

Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear fit is equal to the product of the molar extinction coefficient and the path length. The molar extinction coefficient can then be calculated.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[6][7][8] The most common method for determining the quantum yield of a fluorescent molecule is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7][9]

Methodology:

-

Selection of a Standard: A fluorescent standard with a well-characterized quantum yield and spectral properties that overlap with the sample is chosen. For Cy3, a common standard is Rhodamine 6G.[9]

-

Preparation of Solutions: A series of dilute solutions of both the this compound sample and the standard are prepared. To minimize re-absorption effects, the absorbance of these solutions at the excitation wavelength should be kept low, typically below 0.1.[7]

-

Absorbance and Fluorescence Measurements:

-

Data Analysis:

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.[7]

-

A graph of integrated fluorescence intensity versus absorbance is plotted for both the this compound sample and the standard.

-

The quantum yield of the this compound sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the quantum yield and extinction coefficient of this compound.

Caption: A flowchart outlining the key steps for determining the molar extinction coefficient and fluorescence quantum yield of this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound, 2247688-56-6 | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

Cy3 amine solubility in water and DMSO

An In-depth Technical Guide on the Solubility of Cy3 Amine in Water and DMSO

Introduction

Cyanine (B1664457) 3 (Cy3) amine is a fluorescent dye belonging to the cyanine family, characterized by its bright orange-red fluorescence with excitation and emission maxima around 555 nm and 570 nm, respectively[1][2][3]. The presence of a primary amine group allows for its covalent conjugation to various biomolecules, such as proteins, peptides, and nucleic acids, through reactions with activated esters (e.g., NHS esters) or carboxylic acids[1][4][5]. This guide provides a detailed overview of the solubility characteristics of this compound in two common laboratory solvents, water and dimethyl sulfoxide (B87167) (DMSO), offering insights and protocols for researchers, scientists, and professionals in drug development.

Core Topic: Solubility of this compound

The solubility of this compound is a critical factor for its effective use in labeling reactions and other biotechnological applications. While generally soluble in polar organic solvents, its solubility in aqueous solutions can be limited, a characteristic that has led to the development of sulfonated derivatives with enhanced water solubility[].

Quantitative Solubility Data

The solubility of cyanine dyes can vary significantly based on their specific chemical structure, particularly the presence or absence of sulfonate groups. Non-sulfonated this compound has moderate water solubility, whereas its sulfonated counterparts are highly soluble in aqueous media.

| Compound | Solvent | Solubility | Source |

| This compound (non-sulfonated) | Water | Moderate[5][7] | BroadPharm[1], Vector Labs[4], Antibodies.com[7], Lumiprobe[5] |

| DMSO | Good[5][7] | BroadPharm[1], Vector Labs[4], Antibodies.com[7], Lumiprobe[5] | |

| DMF | Good[1][4] | BroadPharm[1], Vector Labs[4] | |

| Sulfo-Cy3 Amine | Water | Well soluble (0.49 M or 350 g/L)[8] | Lumiprobe[8] |

| DMSO | Good[8] | Lumiprobe[8] | |

| Alcohols | Good[8] | Lumiprobe[8] |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Chemical Structure: The primary determinant of water solubility is the presence of hydrophilic functional groups. Standard this compound has limited to moderate aqueous solubility[7][9]. To overcome this, sulfonated versions like sulfo-Cy3 amine are available. The addition of sulfonate groups significantly increases the hydrophilicity and, therefore, the water solubility of the dye[][10].

-

Solvent Choice: this compound exhibits good solubility in polar aprotic organic solvents such as DMSO and dimethylformamide (DMF)[1][4][5][7]. These solvents are often used to prepare concentrated stock solutions which are then diluted into aqueous buffers for labeling reactions[11][12].

-

pH: The amine group on Cy3 is reactive with carbonyl groups, and the efficiency of this reaction is pH-dependent[2]. While the fluorescence of Cy3 is stable over a wide pH range (pH 4 to 10), the pH of the reaction buffer is critical for conjugation reactions, with an optimal range typically between 8.3 and 8.5[2][4][13][14].

-

Temperature: While most dissolution protocols are performed at room temperature, gentle warming can sometimes aid in dissolving solutes[9]. However, prolonged exposure to high temperatures should be avoided to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which is a common starting point for most labeling experiments.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous or high-purity DMSO[11]

-

Vortex mixer

-

Microcentrifuge

-

Low-light conditions

Procedure:

-

Equilibration: Allow the vial containing the lyophilized this compound powder to warm to room temperature before opening to prevent condensation of moisture.

-

Solvent Addition: Under low-light conditions, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL)[11][15].

-

Dissolution: Vortex the vial thoroughly until the dye is completely dissolved[15]. Brief centrifugation might be necessary to collect the solution at the bottom of the tube.

-

Storage: The freshly prepared stock solution should be used immediately for the best results[14][16]. If storage is necessary, it can be stored at -20°C, protected from light and moisture[5][13]. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles[15].

Protocol 2: Labeling of Proteins in Aqueous Buffer

This protocol provides a general procedure for labeling proteins with this compound, which involves diluting the DMSO stock solution into an aqueous reaction buffer.

Materials:

-

This compound stock solution (in DMSO)

-

Protein solution (2-10 mg/mL in an amine-free buffer like PBS, MES, or HEPES)[14][15]

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5[11]

-

Gel filtration column (e.g., Sephadex G-25) for purification[11]

Procedure:

-

Buffer Preparation: Prepare the protein solution in an appropriate amine-free buffer. Buffers containing primary amines, such as Tris, are unsuitable as they will compete with the protein for reaction with the dye[14][15].

-

pH Adjustment: Adjust the pH of the protein solution to between 8.3 and 8.5 by adding a small volume of 1 M sodium bicarbonate buffer[11][13].

-

Dye Addition: While gently stirring, slowly add the calculated amount of the this compound DMSO stock solution to the protein solution. It is recommended to use a molar excess of the dye, typically between 5 to 15-fold[11]. The final concentration of DMSO in the reaction mixture should be minimized to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light[11][14].

-

Purification: After the incubation period, remove the unreacted, free dye from the labeled protein conjugate using a gel filtration column or through dialysis[15][16].

Mandatory Visualizations

Caption: Workflow for the preparation of a this compound stock solution.

Caption: Key factors that determine the solubility of this compound.

References

- 1. This compound, 2247688-56-6 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. lumiprobe.com [lumiprobe.com]

- 7. Cyanine 3 amine (A270139) | Antibodies.com [antibodies.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. apexbt.com [apexbt.com]

- 13. interchim.fr [interchim.fr]

- 14. benchchem.com [benchchem.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

An In-depth Technical Guide to the Stability and Storage of Cy3 Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Cy3 amine, a widely used fluorescent dye in research and drug development. Proper handling and storage are critical to ensure the integrity and performance of this reagent in sensitive applications. This document outlines recommended storage conditions, factors influencing stability, and experimental protocols for stability assessment.

Core Properties and Stability of this compound

This compound is a reactive fluorescent dye belonging to the cyanine (B1664457) family. It contains a primary amine group that allows for its covalent conjugation to biomolecules. The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents.

Chemical Structure

The chemical structure of this compound consists of two indole (B1671886) rings linked by a polymethine chain, with a reactive primary amine group for conjugation.

Figure 1. Chemical Structure of this compound.

Quantitative Data on Storage and Stability

Proper storage is paramount to prevent the degradation of this compound. The following tables summarize the recommended storage conditions based on available data.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Condition | Duration | Source(s) |

| Temperature | -20°C | Up to 24 months | [1][2] |

| Light | In the dark, avoid prolonged exposure | During the entire storage period | [1][2][3] |

| Atmosphere | Desiccate | During the entire storage period | [1][2] |

| Shipping | Ambient temperature | Up to 3 weeks | [1] |

Table 2: Recommended Storage Conditions for this compound in Solution

| Solvent | Temperature | Duration | Source(s) |

| DMSO, DMF, Water | -20°C or -80°C | Short-term (days to weeks) is generally recommended. Long-term storage of solutions is not advised. | [4] |

| General | - | Use as soon as possible after reconstitution. | [2] |

Factors Influencing this compound Stability

Several environmental factors can impact the stability of this compound, leading to its degradation and a subsequent decrease in fluorescence and reactivity.

Figure 2. Key factors influencing the stability of this compound.

-

Temperature: Elevated temperatures can accelerate the chemical degradation of this compound. Long-term storage at temperatures above -20°C is not recommended.

-

Light: Exposure to light, especially UV light, can lead to photobleaching, a process where the fluorophore irreversibly loses its ability to fluoresce. It is crucial to store and handle this compound in the dark whenever possible.[1][3]

-

pH: this compound is reported to be stable and its fluorescence is pH-insensitive within a pH range of 4 to 10.[5][6] Outside this range, the dye's stability and fluorescent properties may be compromised.

-

Oxidizing Agents: The polymethine chain of cyanine dyes is susceptible to attack by oxidizing agents and reactive oxygen species, leading to degradation.[7][8]

-

Moisture: As a solid, this compound should be stored in a desiccated environment to prevent hydrolysis.[1][2]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector is the most common technique for this purpose.

General Workflow for a Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of a substance.[7][9]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. apexbt.com [apexbt.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. apexbt.com [apexbt.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Core Principles of Cy3 Amine Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of Cy3 amine labeling, a cornerstone technique for fluorescently tagging proteins, nucleic acids, and other biomolecules. We will delve into the core chemistry, provide detailed experimental protocols, present key quantitative data, and offer troubleshooting guidance to empower researchers in their application of this powerful methodology.

Fundamental Principle: The Chemistry of this compound Labeling

The covalent attachment of the cyanine (B1664457) dye, Cy3, to biomolecules is most commonly achieved through the reaction of a Cy3 N-hydroxysuccinimide (NHS) ester with a primary amine.[1][2] This reaction, a classic example of nucleophilic acyl substitution, forms a stable and irreversible amide bond, ensuring a robust fluorescent label.[1]

The primary amine, present on lysine (B10760008) residues and the N-terminus of proteins or introduced synthetically into oligonucleotides, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide linkage.[2]

The efficiency of this labeling reaction is critically dependent on several factors, most notably the pH of the reaction buffer. An optimal pH range of 8.3-9.3 is recommended.[3] At a lower pH, the primary amines are protonated and thus less nucleophilic, slowing the reaction. Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[3][4]

Quantitative Data for Cy3

The photophysical properties of Cy3 are crucial for experimental design and data interpretation. The following table summarizes key quantitative data for Cy3. It is important to note that these values can be influenced by the local environment, such as conjugation to a biomolecule.[5]

| Property | Value | Notes |

| Maximum Excitation Wavelength (λmax) | ~550 - 555 nm | [1][6] |

| Maximum Emission Wavelength (λem) | ~568 - 570 nm | [1][6] |

| Molar Extinction Coefficient (ε) | 150,000 cm-1M-1 | [4] |

| Quantum Yield (Φ) | ~0.15 | This value is highly dependent on the molecular environment and can increase when the dye is bound to a macromolecule, which restricts non-radiative decay pathways.[5] |

| Correction Factor (CF280) | 0.08 | Used to correct for the dye's absorbance at 280 nm when determining protein concentration.[4] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful labeling. Below are step-by-step methodologies for labeling antibodies and amine-modified oligonucleotides with Cy3 NHS ester.

Protocol for Labeling IgG Antibodies with Cy3 NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.[7][8]

Materials:

-

IgG antibody in an amine-free buffer (e.g., PBS)

-

Cy3 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of primary amine-containing buffers (e.g., Tris). If necessary, dialyze the antibody against PBS.

-

Adjust the antibody concentration to 5-10 mg/mL in 0.1 M sodium bicarbonate buffer.[8]

-

-

Cy3 NHS Ester Stock Solution Preparation:

-

Allow the vial of Cy3 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the Cy3 NHS ester in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.[8]

-

-

Labeling Reaction:

-

A starting point for the molar ratio of dye to antibody is 10:1.[7] This may require optimization depending on the protein and desired degree of labeling.

-

While gently stirring the antibody solution, slowly add the calculated volume of the Cy3 NHS ester stock solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[7][8]

-

-

Purification of the Labeled Antibody:

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

-

Apply the reaction mixture to the column to separate the Cy3-labeled antibody from the unreacted dye.[7]

-

Collect the fractions containing the labeled antibody.

-

-

Determination of Degree of Labeling (DOL) (Optional):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 550 nm (A550).

-

Calculate the protein concentration and the DOL using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.

-

Protocol for Labeling Amine-Modified Oligonucleotides with Cy3 NHS Ester

This protocol is suitable for labeling 20-30 nmol of an amine-modified oligonucleotide.[9]

Materials:

-

Amine-modified oligonucleotide

-

Cy3 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

-

Nuclease-free water

-

3 M Sodium Acetate (B1210297) (pH 5.2)

Procedure:

-

Oligonucleotide Preparation:

-

Resuspend the lyophilized amine-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM. Ensure the solution is free from primary amine-containing buffers.

-

-

Cy3 NHS Ester Stock Solution Preparation:

-

Prepare a 10 mg/mL stock solution of Cy3 NHS ester in anhydrous DMSO immediately before use.[9]

-

-

Labeling Reaction:

-

Purification of the Labeled Oligonucleotide:

-

Ethanol Precipitation:

-

Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 3 volumes of cold 100% ethanol to the reaction mixture.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed to pellet the oligonucleotide.

-

Wash the pellet with cold 70% ethanol and air-dry briefly.

-

Resuspend the labeled oligonucleotide in nuclease-free water.

-

-

HPLC Purification (Optional but Recommended): For high-purity applications, further purification by reverse-phase HPLC is recommended.[6]

-

Visualization of Workflows and Pathways

Diagrams are invaluable for visualizing complex processes. The following sections provide Graphviz DOT scripts for the experimental workflow and an example of a signaling pathway that can be studied using Cy3-labeled molecules.

Experimental Workflow for this compound Labeling

EGFR Signaling Pathway Studied with Cy3-Labeled Antibodies

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[10][11] Cy3-labeled antibodies are frequently used in immunofluorescence and western blotting to visualize and quantify the activation of key proteins in this pathway.

Troubleshooting Common Issues in this compound Labeling

Even with established protocols, challenges can arise. The following table outlines common problems and their potential solutions.[3][4][12]

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Labeling | Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer before labeling. |

| Suboptimal pH: pH is too low (<8.0) or too high (>9.5). | Adjust the pH of the reaction buffer to the optimal range of 8.3-9.0. | |

| Low Protein/Oligonucleotide Concentration: Reaction is less efficient at lower concentrations. | Concentrate the biomolecule solution to at least 2 mg/mL for proteins. | |

| Inactive/Hydrolyzed Cy3 NHS Ester: The dye has been compromised by moisture. | Allow the dye vial to warm to room temperature before opening. Prepare the dye stock solution fresh in anhydrous DMSO or DMF. | |

| Protein Precipitation | High Concentration of Organic Solvent: DMSO or DMF can denature proteins. | Keep the volume of the dye stock solution to less than 10% of the total reaction volume. |

| Over-labeling: Excessive labeling can alter protein solubility. | Reduce the molar excess of the dye in the labeling reaction. | |

| Low Fluorescence of Labeled Product | Quenching due to Over-labeling: High density of fluorophores can lead to self-quenching. | Decrease the dye-to-biomolecule ratio during the labeling reaction. Aim for a lower Degree of Labeling (DOL). |

| Photobleaching: The fluorophore has been degraded by exposure to light. | Protect the dye and the labeled conjugate from light during all steps of the procedure and storage. | |

| Multiple Products or Smearing on Gel | Multiple Amine Groups: The biomolecule has multiple accessible primary amines. | If a single label is desired, consider site-specific labeling strategies or use a biomolecule with a single engineered amine group. |

| Degradation of Biomolecule or Dye: Harsh reaction or purification conditions. | Ensure proper storage and handling of all reagents. Avoid repeated freeze-thaw cycles. |

References

- 1. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. genecopoeia.com [genecopoeia.com]

- 9. benchchem.com [benchchem.com]

- 10. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to Labeling Proteins and Peptides with Cy3 Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyanine (B1664457) 3 (Cy3) dyes and their application in the fluorescent labeling of proteins and peptides. It covers the fundamental labeling chemistries, detailed experimental protocols, and critical quantitative data to empower researchers in their experimental design and execution.

Introduction to Cy3 Fluorophores

Cyanine 3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, renowned for its bright orange-red fluorescence and high photostability.[1] With an excitation maximum around 550 nm and an emission peak near 570 nm, Cy3 is compatible with standard fluorescence microscopy setups and common laser lines, such as the 532 nm laser.[2][3] These favorable spectral properties, combined with its chemical stability and high quantum yield, make Cy3 an indispensable tool for visualizing and tracking biomolecules in a wide range of applications, including immunocytochemistry, flow cytometry, FRET, and Western blotting.[3][4][5]

Core Labeling Chemistries

Covalent labeling of proteins and peptides with Cy3 dyes primarily targets two main functional groups: primary amines or carboxylic acids. The choice of chemistry depends on the specific Cy3 derivative used and the desired site of conjugation on the target biomolecule.

Amine-Reactive Labeling (The Common Standard)

The most prevalent method for labeling proteins involves using an amine-reactive form of Cy3, such as a Cy3 N-hydroxysuccinimide (NHS) ester.[6][7] This chemistry targets the primary amines (-NH₂) found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[8][9] Since lysine residues are common and typically located on the protein surface, they are readily accessible for conjugation.[8][9] The reaction, which is most efficient at a pH of 8.2-9.3, forms a stable, covalent amide bond.[6][10][11]

Figure 1: Amine-reactive labeling via Cy3 NHS Ester.

Carboxyl-Reactive Labeling with Cy3 Amine

As per the topic focus, This compound is a carbonyl-reactive dye.[12] It is used to label carboxylic acid groups (-COOH) present on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, or at the C-terminus of a polypeptide. This reaction does not proceed spontaneously; it requires the presence of a carbodiimide (B86325) activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate that then couples with the this compound to create a stable amide bond.[12][13]

Figure 2: Carboxyl-reactive labeling using this compound and EDC.

Physicochemical and Spectral Properties

The quantitative characteristics of a fluorophore are essential for experimental design and data analysis. The properties of Cy3 are summarized below.

| Property | Value | References |

| Excitation Maximum (λex) | ~550 - 555 nm | [2][3][14] |

| Emission Maximum (λem) | ~570 - 572 nm | [2][3][12][14] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [12][13][14][15] |

| Fluorescence Quantum Yield | ~0.07 - 0.35 (context dependent) | [5][16] |

| Recommended pH Range | 4 - 10 (stable fluorescence) | [12][17] |

| Correction Factor at 280 nm (CF₂₈₀) | ~0.08 | [11][15] |

| Solubility | Water, DMSO, DMF | [12] |

Experimental Protocols

The following sections provide detailed methodologies for the two primary labeling strategies. The amine-reactive protocol is presented first as it is the most widely adopted method.

Protocol 1: Labeling Primary Amines with Cy3 NHS Ester

This protocol provides a general procedure for conjugating Cy3 NHS ester to a protein or peptide. Optimization, particularly of the dye-to-protein molar ratio, may be required for specific molecules.

A. Materials and Reagents

-

Protein or peptide of interest (2-10 mg/mL)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0; or PBS)[6][15]

-

Cy3 NHS Ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[15][18]

-

Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis cassette (e.g., 10K MWCO)[6][19]

-

Reaction tubes and standard laboratory equipment (pipettes, centrifuge, shaker)

B. Labeling Reaction Procedure

-

Protein Preparation : Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).[6][15] The optimal protein concentration is between 2-10 mg/mL.[6][20]

-

Dye Preparation : Immediately before use, allow the vial of Cy3 NHS ester to equilibrate to room temperature.[10] Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.[6][18]

-

Reaction Incubation :

-

Calculate the required volume of dye solution. A starting point of a 10:1 to 15:1 molar ratio of dye to protein is recommended for antibodies.[5][10] This ratio may need optimization.

-

While gently vortexing, slowly add the dye solution to the protein solution.[21]

-

Incubate the reaction for 1 hour at room temperature on a shaker or mixer, protected from light.[6][15]

-

C. Purification of Labeled Conjugate It is critical to remove unreacted, free dye, which can interfere with downstream applications and quantification.[19][22]

-

Method 1: Size-Exclusion/Gel Filtration Chromatography :

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).

-

Apply the reaction mixture directly to the column.

-

The larger Cy3-protein conjugate will elute first, while the smaller, free dye molecules are retained and elute later. Collect the initial, colored fractions containing the labeled protein.[6][19]

-

-

Method 2: Dialysis :

-

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

-

Dialyze against a large volume of storage buffer at 4°C.

-

Perform at least three buffer changes over 24 hours, including one overnight dialysis, to ensure complete removal of free dye.[19]

-

D. Quantification and Degree of Labeling (DOL) The DOL, which specifies the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[20]

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 550 nm (A₅₅₀).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (A₅₅₀ × CF₂₈₀)] / ε_protein

-

Where CF₂₈₀ is the correction factor (~0.08 for Cy3) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[15]

-

-

Calculate the Degree of Labeling (DOL): DOL = A₅₅₀ / (ε_dye × Protein Conc. (M))

-

Where ε_dye is the molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).[15]

-

Figure 3: Experimental workflow for Cy3 NHS Ester labeling.

Protocol 2: Labeling Carboxylic Acids with this compound

This protocol outlines the general steps for labeling protein carboxyl groups using this compound and EDC. This chemistry is sensitive to water, and reactions are often performed in buffers with minimal nucleophiles.

A. Materials and Reagents

-

Protein or peptide of interest

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

EDC (Carbodiimide activator)

-

This compound

-

Quenching solution (e.g., hydroxylamine (B1172632) or beta-mercaptoethanol)

-

Purification supplies (as in Protocol 1)

B. Labeling Reaction Procedure

-

Protein and Dye Preparation : Dissolve the protein in Activation Buffer. Dissolve this compound and EDC separately in the same buffer or a minimal amount of organic solvent (DMSO/DMF) immediately before use.

-

Activation : Add a molar excess of EDC to the protein solution and incubate for 15-30 minutes at room temperature. This activates the carboxyl groups.

-

Conjugation : Add this compound to the activated protein solution. The molar ratio will require optimization but can start in a similar range to the NHS ester protocol.

-

Incubation : Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, protected from light.

-

Quenching : Add a quenching reagent to deactivate any remaining reactive EDC intermediates.

-

Purification and Analysis : Purify the conjugate and perform analysis as described in Protocol 1, sections C and D.

Quantitative Data and Troubleshooting

Success in protein labeling often depends on optimizing reaction conditions.

Recommended Reaction Conditions (Cy3 NHS Ester)

| Parameter | Recommended Condition | Rationale & References |

|---|---|---|

| pH | 8.3 - 9.3 | Optimal for reaction between NHS ester and non-protonated primary amines.[6][10][18] |

| Buffer | Bicarbonate, Borate, Phosphate | Must be free of primary amines (e.g., Tris, Glycine) that compete for the dye.[9][15] |

| Protein Concentration | > 2 mg/mL | Lower concentrations reduce labeling efficiency.[6][18][20] |

| Dye:Protein Molar Ratio | 5:1 to 20:1 (start at 10:1) | Highly dependent on protein and desired DOL; requires optimization.[5][10] |

| Reaction Time / Temp | 1-2 hours at Room Temp | Can be performed overnight at 4°C for sensitive proteins.[10] |

Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Low Labeling / Low DOL | Suboptimal pH; amine-containing buffer; inactive dye; low protein concentration. | Verify buffer pH is 8.3-9.0. Dialyze against an amine-free buffer. Use a fresh stock of dye. Concentrate the protein.[6][18] |

| Protein Precipitation | Over-labeling increases hydrophobicity; use of organic solvent (DMSO/DMF). | Reduce the dye:protein molar ratio. Keep the volume of organic solvent to a minimum (<10% of total reaction volume).[10][18] |

| Low Fluorescence Signal | Over-labeling causing self-quenching; photobleaching. | Optimize for a lower DOL (typically 3-8 for antibodies). Protect the dye and conjugate from light during all steps.[10] |

| Loss of Protein Activity | Labeling occurred at a critical residue in an active or binding site. | Reduce the DOL. Consider site-specific labeling chemistries that target regions away from the active site.[10] |

References

- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 2. Structure and properties of CY3 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 3. lifetein.com [lifetein.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.dutscher.com [pdf.dutscher.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Cyanine 3 amine (A270139) | Antibodies.com [antibodies.com]

- 14. benchchem.com [benchchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. lubio.ch [lubio.ch]

- 17. vectorlabs.com [vectorlabs.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 21. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 22. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cy3 Amine for Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the fluorescent labeling of oligonucleotides using Cy3 amine chemistry. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescently labeled oligonucleotides in a variety of applications, including molecular diagnostics, gene expression analysis, and therapeutic development.

Introduction to Cy3 and Oligonucleotide Labeling

Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling biological molecules, including oligonucleotides. Its robust photochemical properties and well-established labeling chemistries make it a popular choice for applications requiring sensitive detection. The most common method for attaching Cy3 to an oligonucleotide is through the reaction of an amine-reactive Cy3 derivative, typically a Cy3 N-hydroxysuccinimide (NHS) ester, with an oligonucleotide that has been synthesized with a primary amine modification. This post-synthetic labeling approach offers flexibility in dye placement and is a reliable method for producing high-quality fluorescent probes.

The fundamental reaction involves the nucleophilic attack of the primary amine on the NHS ester, resulting in the formation of a stable amide bond. This covalent linkage ensures the permanent attachment of the Cy3 dye to the oligonucleotide. The efficiency of this reaction is highly dependent on pH, with optimal conditions typically in the range of pH 8.3 to 9.0.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for Cy3 and the labeling reaction.

Table 1: Spectral and Physicochemical Properties of Cy3

| Property | Value |

| Excitation Maximum (λex) | ~550-555 nm |

| Emission Maximum (λem) | ~570 nm |

| Extinction Coefficient (ε) at λex | ~150,000 cm⁻¹M⁻¹ |

| Molar Weight (as NHS ester) | Varies by manufacturer, typically ~766 g/mol |

Table 2: Recommended Reaction Conditions for Cy3 NHS Ester Labeling

| Parameter | Recommended Range/Value | Notes |

| pH | 8.3 - 9.0 | Critical for deprotonation of the primary amine.[1][2] |

| Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | Must be free of primary amines (e.g., Tris).[3] |

| Dye to Oligonucleotide Molar Ratio | 5-10 fold excess of NHS ester | A starting point, may require optimization.[4] |

| Oligonucleotide Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction kinetics. |

| Reaction Time | 2 hours to overnight | Longer times may increase yield but also hydrolysis.[5] |

| Temperature | Room Temperature (~25°C) | Protect from light to prevent photobleaching. |

Experimental Protocols

This section provides detailed methodologies for the key steps in the labeling and purification process.

Preparation of Reagents

Amino-Modified Oligonucleotide:

-

Resuspend the lyophilized amino-modified oligonucleotide in a suitable buffer that does not contain primary amines, such as 0.1 M sodium bicarbonate (pH 8.5) or nuclease-free water.

-

Determine the concentration of the oligonucleotide solution by measuring its absorbance at 260 nm (A260).

Cy3 NHS Ester Stock Solution:

-

Allow the vial of Cy3 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the Cy3 NHS ester (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6] This solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.[6]

Labeling Reaction Protocol

This protocol is a general guideline and may require optimization based on the specific oligonucleotide and application.

-

In a microcentrifuge tube, combine the amino-modified oligonucleotide with 0.1 M sodium bicarbonate buffer (pH 8.5) to achieve a final oligonucleotide concentration between 0.3 and 0.8 mM.

-

Add the freshly prepared Cy3 NHS ester solution to the oligonucleotide solution to achieve a 5-10 fold molar excess of the dye.[4]

-

Gently vortex the reaction mixture.

-

Incubate the reaction for 2 hours at room temperature, protected from light. Alternatively, the reaction can be left overnight.[5]

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides.

This method is quick but may not remove all of the free dye.

-

To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).[6]

-

Add 2.5-3 volumes of cold 100% ethanol (B145695).[6]

-

Mix thoroughly and incubate at -20°C for at least 30 minutes.[6]

-

Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes to pellet the oligonucleotide.[6]

-

Carefully remove the supernatant.

-

Wash the pellet with cold 70% ethanol.

-

Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

Reverse-phase HPLC is a highly effective method for purifying fluorescently labeled oligonucleotides.[7][8]

-

Column: C18 reverse-phase column.[3]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.[9]

-

Mobile Phase B: Acetonitrile (B52724).[9]

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 0-50% acetonitrile over 20 minutes) is typically used to elute the oligonucleotides.[10]

-

Detection: Monitor the elution at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3). The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the Cy3 dye.

PAGE provides excellent resolution and can achieve high purity of the full-length product.[7]

-

Prepare a denaturing polyacrylamide gel of an appropriate percentage for the size of the oligonucleotide.

-

Load the labeling reaction mixture onto the gel.

-

Run the gel until there is adequate separation between the labeled and unlabeled oligonucleotides. The labeled oligonucleotide will migrate slower.

-

Visualize the bands using UV shadowing.

-

Excise the band corresponding to the labeled oligonucleotide.

-

Elute the oligonucleotide from the gel slice by crush and soak method in an appropriate elution buffer.

-

Recover the labeled oligonucleotide by ethanol precipitation.

Quantification and Degree of Labeling (DOL)

The concentration and degree of labeling of the purified Cy3-labeled oligonucleotide can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the solution at 260 nm (A260) and ~550 nm (A550).

-

Calculate the concentration of the oligonucleotide using the following formula, which corrects for the contribution of Cy3 absorbance at 260 nm:

Oligo Concentration (M) = (A260 - (A550 x CF260)) / ε260

-

CF260: Correction factor for Cy3 absorbance at 260 nm (typically around 0.08).

-

ε260: Molar extinction coefficient of the oligonucleotide at 260 nm.

-

-

Calculate the concentration of the Cy3 dye:

Cy3 Concentration (M) = A550 / ε550

-

ε550: Molar extinction coefficient of Cy3 at ~550 nm (~150,000 M⁻¹cm⁻¹).

-

-

Calculate the Degree of Labeling (DOL):

DOL = Cy3 Concentration / Oligonucleotide Concentration

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Chemical reaction of Cy3 NHS ester with an amino-modified oligonucleotide.

Caption: Experimental workflow for Cy3 oligonucleotide labeling and purification.

Troubleshooting

Table 3: Common Issues and Solutions

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Hydrolyzed NHS ester | Use a fresh vial of Cy3 NHS ester and prepare the stock solution in anhydrous DMSO immediately before use. |

| Incorrect pH of the reaction buffer | Ensure the pH of the labeling buffer is between 8.3 and 9.0. | |

| Presence of primary amines in the oligonucleotide solution | Purify the amino-modified oligonucleotide before labeling to remove any amine-containing buffers (e.g., Tris). | |

| Multiple Peaks in HPLC | Incomplete reaction | Increase the reaction time or the molar excess of the Cy3 NHS ester. |

| Degradation of oligonucleotide or dye | Handle reagents and oligonucleotides carefully, and protect the dye from light. | |

| Poor Recovery After Purification | Loss of pellet during ethanol precipitation | Increase centrifugation time and speed. Be careful when decanting the supernatant. |

| Non-optimal HPLC or PAGE conditions | Optimize the purification protocol, including the HPLC gradient or gel percentage. |

References

- 1. interchim.fr [interchim.fr]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. labcluster.com [labcluster.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Safety and Handling of Cy3 Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Cy3 amine, a widely used fluorescent dye in biological research. It also includes detailed experimental protocols for its application in labeling biomolecules and visualizing cellular processes.

Chemical and Physical Properties

This compound is a carbonyl-reactive fluorescent dye belonging to the cyanine (B1664457) family. It is characterized by its bright orange fluorescence, making it a valuable tool for a variety of life science applications.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C36H52Cl2N4O | [2] |

| Molecular Weight | 627.7 g/mol | [2] |

| Excitation Maximum (λex) | 555 nm | [1][2] |

| Emission Maximum (λem) | 570 - 572 nm | [1][2] |

| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.31 | [2] |

| Solubility | Water, DMSO, DMF, DCM | [1][2] |

| Appearance | Red powder | [3] |

Safety and Handling

While this compound is not classified as a hazardous substance, it is crucial to handle it with care, following standard laboratory safety practices.[4] The toxicological properties of this compound have not been thoroughly investigated.[5]

Health Hazards and First Aid

The potential health effects of this compound are not fully known.[5] It may be harmful if inhaled, ingested, or absorbed through the skin, and may cause eye and skin irritation in susceptible individuals.[5] In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. | [4][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | [5] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4][5] |

| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention. | [5] |

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[6]

-

Eye Protection: Safety glasses or goggles.[6]

-

Lab Coat: A standard laboratory coat.[6]

-

Respiratory Protection: Not typically required for small quantities handled in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4][6]

Handling and Storage

-

Handling: Avoid creating dust when handling the solid form.[5] Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid prolonged or repeated exposure.[5] Protect from light.[5][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] The recommended storage temperature is -20°C.[1][2][8] Protect from light and moisture.[5][7]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[4] It should be treated as hazardous chemical waste.[9] Do not allow it to enter drains or waterways.[5][10]

Experimental Protocols

This compound is a versatile tool for labeling biomolecules containing carboxylic acids, aldehydes, or ketones. The primary amine group on the dye can be readily conjugated to these functional groups through amide bond formation, often facilitated by activating agents like EDC and NHS.[1][4]

Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[11]

-

Prepare the Dye Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[11]

-

Activate Carboxylic Acids (if necessary): If conjugating to carboxylic acid groups on the protein, activate them by adding a 1.5 to 2.5-fold molar excess of EDC and NHS/Sulfo-NHS over the dye to the protein solution. Incubate for 15-30 minutes at room temperature.[1]

-

Labeling Reaction: Add the dissolved this compound solution to the activated protein solution. A typical starting molar ratio of dye to protein is 10:1, but this should be optimized for each specific protein.[12]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[7]

-

Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.[2]

Oligonucleotide Labeling with this compound

This protocol outlines the labeling of an amino-modified oligonucleotide with a Cy3 NHS ester (formed in situ from this compound).

Materials:

-

Amino-modified oligonucleotide

-

This compound

-

EDC and NHS

-

Labeling buffer (0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)

-

Anhydrous DMF or DMSO

-

Nuclease-free water

-

Desalting column or HPLC for purification

Procedure:

-

Prepare the Oligonucleotide: Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.[5]

-

Prepare the Dye Solution: Freshly prepare a 10 mg/mL solution of this compound, EDC, and NHS in a 1:1:1 molar ratio in anhydrous DMF or DMSO.[14]

-

Labeling Reaction: In a microcentrifuge tube, combine the oligonucleotide solution with the labeling buffer. Add the freshly prepared Cy3 active ester solution. Vortex gently.

-

Incubation: Incubate the reaction mixture for at least 2 hours at room temperature, or overnight, protected from light.[14]

-

Purification: Purify the labeled oligonucleotide from excess dye and reagents using a desalting column or by reverse-phase HPLC.[14]

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate common experimental workflows and a signaling pathway where this compound can be utilized.

Experimental Workflow: Immunofluorescence Staining

Caption: A typical workflow for immunofluorescence staining using a Cy3-conjugated secondary antibody.

Signaling Pathway: MAPK/ERK Pathway Visualization

Caption: Visualization of the MAPK/ERK signaling pathway using a Cy3-labeled antibody against phosphorylated ERK.

Experimental Workflow: FRET for Protein-Protein Interaction

Caption: Workflow for studying protein-protein interactions using Förster Resonance Energy Transfer (FRET) with a Cy3-Cy5 pair.

References

- 1. benchchem.com [benchchem.com]

- 2. biossusa.com [biossusa.com]

- 3. researchgate.net [researchgate.net]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. individual.utoronto.ca [individual.utoronto.ca]

- 7. Cellular uptake and localization of a Cy3-labeled siRNA specific for the serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 9. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring the co-localization and dynamics of mobile proteins in live cells undergoing signaling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stratech.co.uk [stratech.co.uk]

- 12. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions [mdpi.com]

- 14. Mitochondrial Labeling with Mulberrin-Cy3: A New Fluorescent Probe for Live Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sources and Applications of Cy3 Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Cy3 amine fluorescent dyes. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate reagents and methodologies for their specific applications. This guide details the key characteristics of this compound and its derivatives, offers detailed experimental protocols for bioconjugation, and provides visual workflows to facilitate experimental design and execution.

Introduction to this compound

Cyanine3 (Cy3) amine is a bright, orange-fluorescent dye widely utilized in biological research for labeling biomolecules.[1] Its primary amine group allows for covalent conjugation to various functional groups, most commonly carboxylic acids and activated esters, forming stable amide bonds.[1] This property makes this compound an invaluable tool for attaching a fluorescent reporter to proteins, peptides, nucleic acids, and other molecules of interest. The resulting fluorescently labeled biomolecules can be visualized and tracked in a variety of applications, including immunofluorescence, fluorescence in situ hybridization (FISH), flow cytometry, and microarrays.[2][3]